molecular formula C3H8NaS B1309310 Sodium 1-propanethiolate CAS No. 6898-84-6

Sodium 1-propanethiolate

Cat. No.: B1309310
CAS No.: 6898-84-6
M. Wt: 99.15 g/mol
InChI Key: KHAZIIVSIJPRGF-UHFFFAOYSA-N
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Description

Sodium 1-propanethiolate, also known as 1-propanethiol sodium salt, is an organosulfur compound with the chemical formula CH₃CH₂CH₂SNa. It is a white to gray solid that is highly sensitive to air and moisture. This compound is primarily used as a reagent in organic synthesis due to its strong nucleophilic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 1-propanethiolate can be synthesized by reacting 1-propanethiol with sodium hydride or sodium metal. The reaction typically takes place in an inert atmosphere, such as under argon or nitrogen, to prevent oxidation. The general reaction is as follows:

CH3CH2CH2SH+NaHCH3CH2CH2SNa+H2\text{CH}_3\text{CH}_2\text{CH}_2\text{SH} + \text{NaH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{SNa} + \text{H}_2 CH3​CH2​CH2​SH+NaH→CH3​CH2​CH2​SNa+H2​

Industrial Production Methods: In industrial settings, this compound is produced by the same method but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product .

Types of Reactions:

Common Reagents and Conditions:

    Reagents: Alkyl halides, esters, lactones, aryl methyl ethers.

    Conditions: Typically, these reactions are carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran under an inert atmosphere.

Major Products:

Scientific Research Applications

Sodium 1-propanethiolate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of sodium 1-propanethiolate involves its strong nucleophilic properties. It can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. This nucleophilic attack is facilitated by the presence of the sodium ion, which stabilizes the thiolate anion, making it highly reactive .

Comparison with Similar Compounds

  • Sodium ethanethiolate (CH₃CH₂SNa)
  • Sodium methanethiolate (CH₃SNa)
  • Sodium 2-propanethiolate (CH₃CH₂CH₂SNa)

Comparison:

This compound stands out due to its strong nucleophilic properties and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and medicinal chemistry.

Properties

CAS No.

6898-84-6

Molecular Formula

C3H8NaS

Molecular Weight

99.15 g/mol

IUPAC Name

sodium;propane-1-thiolate

InChI

InChI=1S/C3H8S.Na/c1-2-3-4;/h4H,2-3H2,1H3;

InChI Key

KHAZIIVSIJPRGF-UHFFFAOYSA-N

SMILES

CCC[S-].[Na+]

Canonical SMILES

CCCS.[Na]

6898-84-6

Pictograms

Corrosive

Related CAS

107-03-9 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 1-propanethiolate
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Sodium 1-propanethiolate
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Sodium 1-propanethiolate
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Sodium 1-propanethiolate
Reactant of Route 5
Sodium 1-propanethiolate
Reactant of Route 6
Sodium 1-propanethiolate
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Q & A

Q1: How does sodium 1-propanethiolate interact with antimony(III) tris(0,0-diisobutyl phosphorodithioate)? What are the products formed?

A1: this compound acts as a nucleophile and participates in a nucleophilic displacement reaction with antimony(III) tris(0,0-diisobutyl phosphorodithioate) []. This reaction leads to the formation of two main products:

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